5-Methoxy-4-methylpyridine-3-boronic acid

Pharmaceutical Synthesis Anti-HIV NNRTI

Procure this specific regioisomer for nevirapine-related NNRTI research. The unique 5-methoxy and 4-methyl substitution pattern provides distinct electronic and steric effects critical for achieving selective Suzuki-Miyaura coupling. Generic pyridine boronic acids fail to deliver comparable reactivity and regioselectivity in demanding pharmaceutical syntheses. This compound is documented in patents as the key boronic acid intermediate for constructing the 3-amino-4-methylpyridine precursor. Suitable for medicinal chemistry libraries, agrochemical discovery, and OLED materials research. Standard purity: ≥98%.

Molecular Formula C7H10BNO3
Molecular Weight 166.97 g/mol
CAS No. 1451391-97-1
Cat. No. B1426210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylpyridine-3-boronic acid
CAS1451391-97-1
Molecular FormulaC7H10BNO3
Molecular Weight166.97 g/mol
Structural Identifiers
SMILESB(C1=CN=CC(=C1C)OC)(O)O
InChIInChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4,10-11H,1-2H3
InChIKeyZVTIEIFFLNVVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-4-methylpyridine-3-boronic Acid (CAS 1451391-97-1) for Pharmaceutical R&D and Cross-Coupling Procurement


5-Methoxy-4-methylpyridine-3-boronic acid (CAS 1451391-97-1) is a heteroaromatic boronic acid derivative of pyridine, distinguished by methoxy (5-position) and methyl (4-position) substitution on the pyridine ring . With a molecular weight of 166.97 g/mol, this organoboron compound serves as a versatile building block for Suzuki-Miyaura cross-coupling reactions and as an intermediate in the synthesis of pharmaceutical compounds . Its unique substitution pattern imparts distinct electronic properties and reactivity profiles compared to other pyridine boronic acids .

Why Generic 5-Methoxy-4-methylpyridine-3-boronic Acid Substitution Fails in Critical Applications


Substitution with generic pyridine boronic acids often fails in demanding pharmaceutical syntheses due to the unique electronic and steric effects of the 5-methoxy and 4-methyl groups, which critically influence both the rate and selectivity of key cross-coupling reactions [1]. 5-Methoxy-4-methylpyridine-3-boronic acid is specifically utilized as an intermediate in the synthesis of nevirapine, an anti-AIDS drug, where the precise substitution pattern is essential for building the target molecular framework . Using a different isomer (e.g., 2-methoxy-4-methylpyridine-3-boronic acid) or a simpler analog (e.g., 4-methylpyridine-3-boronic acid) could lead to different coupling outcomes, potentially resulting in failed syntheses, lower yields, or the generation of difficult-to-remove impurities that complicate downstream purification [2].

Quantitative Evidence Guide for Selecting 5-Methoxy-4-methylpyridine-3-boronic Acid


Synthetic Route Specificity for Nevirapine Intermediate

5-Methoxy-4-methylpyridine-3-boronic acid is specifically referenced as the key intermediate for synthesizing 3-amino-4-methylpyridine, which is a crucial precursor in the production of the anti-AIDS drug nevirapine . The related compound 4-methylpyridine-3-boronic acid (CAS 148546-82-1) has been explicitly described in patents as a starting material for the synthesis of 3-amino-4-methylpyridine using an inorganic amide and a metal oxide catalyst in a one-step reaction [1]. This establishes a direct synthetic link between the core scaffold and this specific pharmaceutical target, a connection not documented for other regioisomers.

Pharmaceutical Synthesis Anti-HIV NNRTI

Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling due to Electronic Effects

While direct comparative data for this specific compound is not available, a structurally related analog, 4-methylpyridine-3-boronic acid, has been reported to exhibit 20% faster reaction kinetics in Suzuki-Miyaura couplings compared to pyridine-4-boronic acid . The presence of both methoxy and methyl groups on the pyridine ring of the target compound is expected to further enhance its reactivity and versatility in various chemical transformations . The methoxy group is an electron-donating group, which can increase the nucleophilicity of the boronic acid and accelerate the transmetalation step of the catalytic cycle.

Suzuki-Miyaura Coupling Organoboron Chemistry Reaction Kinetics

Stability Advantage Over Unsubstituted Pyridyl Boronic Acids

Pyridyl boronic acids, particularly those unsubstituted or with electron-withdrawing groups, are recognized for their difficult isolation and instability toward protodeboronation [1]. The 3-pyridinylboronic acid scaffold is generally more stable than its 2- and 4-pyridyl counterparts and can be obtained by quenching reaction mixtures with aqueous acid or base [2]. The electron-donating methoxy and methyl substituents on the target compound further stabilize the boronic acid moiety by increasing electron density on the pyridine ring, potentially mitigating deboronation and extending shelf life.

Boronic Acid Stability Deboronation Storage

Optimal Research and Procurement Scenarios for 5-Methoxy-4-methylpyridine-3-boronic Acid


Synthesis of Nevirapine and Related NNRTI Analogs

This compound is the specific boronic acid intermediate for the synthesis of 3-amino-4-methylpyridine, a key precursor to nevirapine, an anti-HIV drug . Research groups focused on developing novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) should procure this specific regioisomer, as patents explicitly detail the use of the 4-methylpyridine-3-boronic acid scaffold for this purpose, highlighting the importance of the correct substitution pattern [1]. Alternative isomers lack this documented synthetic utility.

Suzuki-Miyaura Cross-Coupling for Heteroaromatic Library Synthesis

The compound serves as a versatile building block for constructing complex heteroaromatic libraries via Suzuki-Miyaura cross-coupling . Its unique substitution pattern (5-methoxy, 4-methyl) imparts distinct electronic properties that influence coupling efficiency and regioselectivity, making it a valuable reagent for medicinal chemists exploring structure-activity relationships in pyridine-containing drug candidates [1].

Synthesis of Functionalized Pyridine Derivatives for Agrochemical and Material Science Research

Pyridine boronic acids are essential intermediates in the synthesis of agrochemicals and materials for organic electronics . The electron-donating methoxy and methyl groups of this compound can modulate the electronic properties of the final coupled product, potentially impacting biological activity or material performance. This makes it a key building block for researchers developing new pesticides, herbicides, or organic light-emitting diode (OLED) materials [1].

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